1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide
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Overview
Description
1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of a benzo[d]thiazole moiety and a difluorophenyl group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of benzo[d]thiazole: The benzo[d]thiazole moiety can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the difluorophenyl group: The 3,4-difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Formation of the azetidine ring: The azetidine ring can be formed by the cyclization of an appropriate precursor, such as an amino alcohol or an amino acid derivative, under basic conditions.
Coupling of the benzo[d]thiazole and azetidine moieties: The final step involves the coupling of the benzo[d]thiazole and azetidine moieties through an amide bond formation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF) or electrophilic substitution using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide can be compared with other similar compounds, such as:
1-(benzo[d]thiazol-2-yl)-N-(3,5-difluorophenyl)azetidine-3-carboxamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1-(benzo[d]thiazol-2-yl)-N-(3,4,5-trifluorophenyl)azetidine-3-carboxamide: This compound has an additional fluorine atom on the phenyl ring, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzo[d]thiazole and azetidine moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3OS/c18-12-6-5-11(7-13(12)19)20-16(23)10-8-22(9-10)17-21-14-3-1-2-4-15(14)24-17/h1-7,10H,8-9H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOGUEHNMYIVJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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